Multi‑Target Bcl‑2 Family Engagement Compared to Venetoclax’s Bcl‑2 Selectivity
The patent CN‑101899008‑B explicitly claims that compounds of Formula I, which encompass CAS 940999‑70‑2, inhibit Bcl‑2, Bcl‑xL, and Mcl‑1 simultaneously [1]. In contrast, the approved Bcl‑2 inhibitor venetoclax (ABT‑199) exhibits exquisite selectivity for Bcl‑2 (Ki < 0.010 nM) over Bcl‑xL (Ki ≈ 48 nM) and Mcl‑1 (Ki > 444 nM), a profile that spares platelets but limits efficacy in tumors co‑expressing Bcl‑xL or Mcl‑1 [2].
| Evidence Dimension | Bcl‑2 family member inhibition breadth |
|---|---|
| Target Compound Data | Bcl‑2, Bcl‑xL, Mcl‑1 (claimed; quantitative potencies not publicly available) |
| Comparator Or Baseline | Venetoclax: Bcl‑2 Ki < 0.010 nM, Bcl‑xL Ki ≈ 48 nM, Mcl‑1 Ki > 444 nM [2] |
| Quantified Difference | Qualitative difference: target compound claims multi‑isoform inhibition; venetoclax is Bcl‑2‑selective. No direct numeric comparison possible due to absence of disclosed potency data. |
| Conditions | Biochemical binding assays (venetoclax data); target compound activity inferred from patent claims without specified assay conditions. |
Why This Matters
A multi‑isoform Bcl‑2/Bcl‑xL/Mcl‑1 inhibitor could address therapeutic niches where venetoclax fails due to Mcl‑1 or Bcl‑xL upregulation, justifying its evaluation as a research tool or lead scaffold.
- [1] Fu, B. et al. N-substituted Pyrimidine Sulfonyl-substituted Benzamide Type Small Molecular Inhibitor for Bcl-2 Protein and Application Thereof. Chinese Patent CN-101899008-B, granted 2012-10-16. View Source
- [2] Souers, A.J. et al. ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets. Nature Medicine 19, 202–208 (2013). View Source
